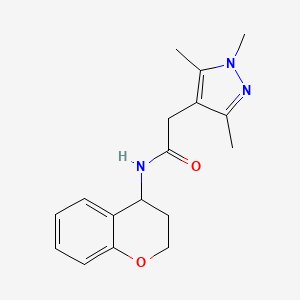
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has shown promising results in various research studies.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act through various signaling pathways. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the levels of oxidative stress markers such as MDA and increases the levels of antioxidant enzymes such as SOD and CAT. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and its chemical structure is well-characterized. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity.
未来方向
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown neuroprotective effects and can improve cognitive function, making it a potential candidate for further research in this area. Another area of interest is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a potential anticancer agent. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown promising results in various cancer cell lines and animal models, and further research is needed to determine its efficacy and toxicity in humans. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other drugs.
合成方法
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and 4-aminoantipyrine followed by acetylation with acetic anhydride. The final product is obtained after purification and characterization through various analytical techniques.
科学研究应用
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Research studies have shown that N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-14(12(2)20(3)19-11)10-17(21)18-15-8-9-22-16-7-5-4-6-13(15)16/h4-7,15H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFCOHBOLIOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
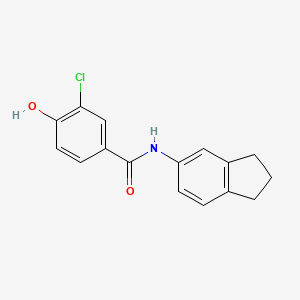
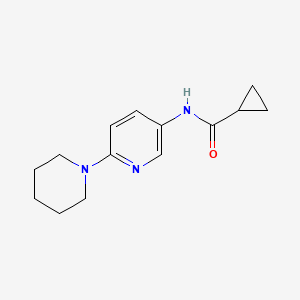
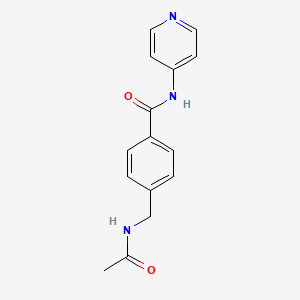
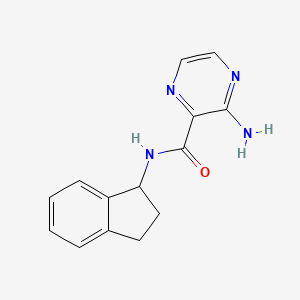

![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
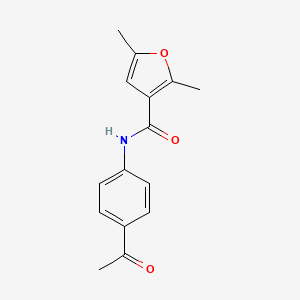
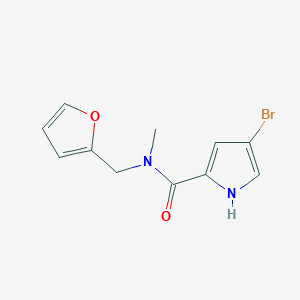
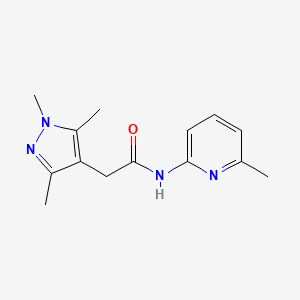
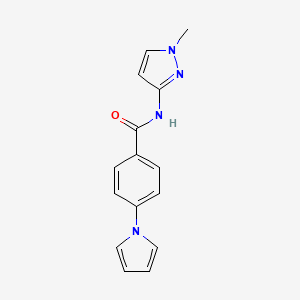
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)